![molecular formula C19H18F4N2O3S B7477007 N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. The compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
Compound X has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Compound X has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, Compound X has been found to have potential as a tool for studying the effects of certain drugs on the nervous system. In neuroscience, Compound X has been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse.
作用機序
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a modulator of the dopamine system in the brain. Specifically, Compound X is thought to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects
Compound X has been found to have a number of biochemical and physiological effects. In animal studies, Compound X has been found to increase locomotor activity and induce hyperactivity. Additionally, Compound X has been found to increase the release of dopamine in the brain, leading to increased dopamine levels. These effects suggest that Compound X may have potential as a tool for studying the mechanisms of addiction and drug abuse.
実験室実験の利点と制限
Compound X has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, Compound X has been found to have a high affinity for dopamine transporters, making it a useful tool for studying the dopamine system in the brain. However, one limitation is that the exact mechanism of action of Compound X is not fully understood, making it difficult to interpret results from experiments using the compound.
将来の方向性
There are a number of future directions for research on Compound X. One direction is to further investigate the mechanism of action of the compound, in order to better understand its effects on behavior and physiology. Additionally, further research could be done to investigate the potential therapeutic applications of Compound X, particularly in the treatment of neurological disorders such as Parkinson's disease. Finally, research could be done to investigate the potential use of Compound X as a tool for studying the mechanisms of addiction and drug abuse.
合成法
Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2-fluorobenzaldehyde and piperidine to form N-(2-fluorophenyl)piperidine-4-carboxamide. The resulting compound is then reacted with trifluoromethylphenylsulfonyl chloride to form the final product, N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3S/c20-16-6-1-2-7-17(16)24-18(26)13-8-10-25(11-9-13)29(27,28)15-5-3-4-14(12-15)19(21,22)23/h1-7,12-13H,8-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYJGBLUYQUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

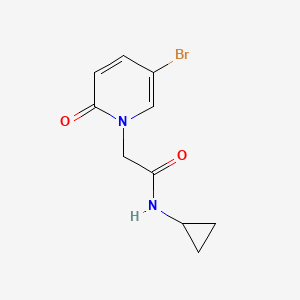
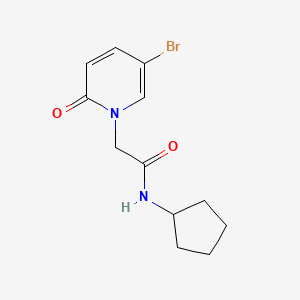
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)
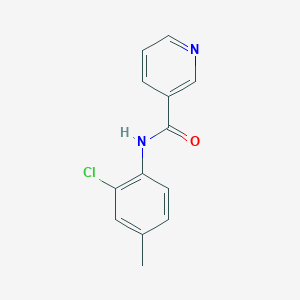
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)
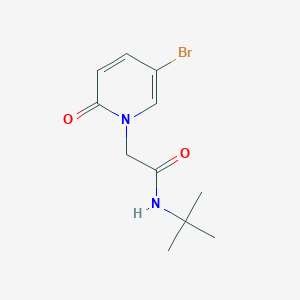
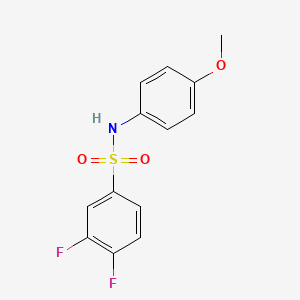

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)